2,4,4-Trimethylpentan-2-amine Hydrobromide
Overview
Description
2,4,4-Trimethylpentan-2-amine Hydrobromide is a chemical compound with the molecular formula C₈H₁₉N·HBr and a molecular weight of 210.16 g/mol. It is a white to almost white powder that is hygroscopic and soluble in water. This compound is also known by several other names, including tert-Octylamine Hydrobromide and tert-Octylammonium Bromide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,4,4-trimethylpentan-2-ol with ammonia followed by the addition of hydrobromic acid. The reaction typically involves refluxing the alcohol with ammonia in the presence of a catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of 2,4,4-trimethylpentan-2-amine Hydrobromide involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylpentan-2-amine Hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield ketones or carboxylic acids, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted amines or other derivatives.
Scientific Research Applications
2,4,4-Trimethylpentan-2-amine Hydrobromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
2,4,4-Trimethylpentan-2-amine Hydrobromide is similar to other amine hydrobromides, such as tert-Butylamine Hydrobromide and sec-Butylamine Hydrobromide. its unique structure, with the additional methyl groups, provides distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
tert-Butylamine Hydrobromide
sec-Butylamine Hydrobromide
n-Butylamine Hydrobromide
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Properties
IUPAC Name |
2,4,4-trimethylpentan-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BrH/c1-7(2,3)6-8(4,5)9;/h6,9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPVSVSDKCFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093859-61-0 | |
Record name | 2,4,4-Trimethylpentan-2-amine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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